

Technical Guide: Synthesis of 4-Ethoxy-3-iodobenzaldehyde

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Compound of Interest

Compound Name: 4-Ethoxy-3-iodobenzaldehyde

CAS No.: 184033-45-2

Cat. No.: B1598658

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CAS Registry Number: 184033-45-2 Molecular Formula: $C_9H_9IO_2$ Molecular Weight: 276.07 g/mol

Executive Summary

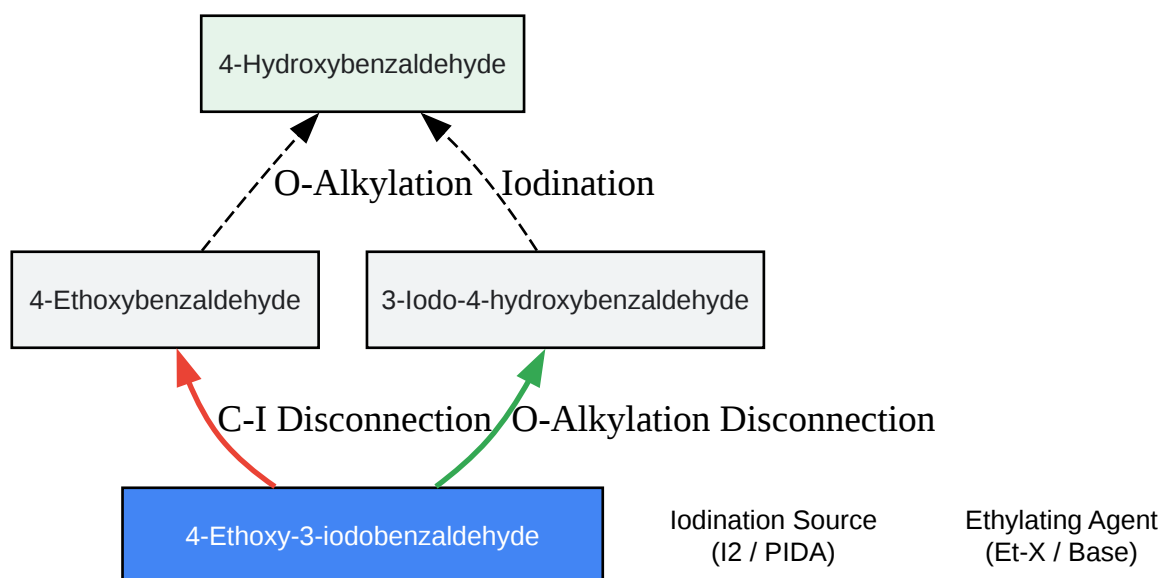
This technical guide details the synthesis of **4-Ethoxy-3-iodobenzaldehyde**, a critical intermediate in medicinal chemistry often employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds.

We present two distinct synthetic pathways tailored to specific operational scales:

- Method A (Rapid/Lab-Scale): A direct electrophilic aromatic substitution using hypervalent iodine (PIDA), offering high yields (>90%) and operational simplicity for gram-scale needs.
- Method B (Robust/Process-Scale): A stepwise alkylation route starting from 4-hydroxybenzaldehyde. This method utilizes commodity reagents, avoiding expensive oxidants, and is superior for multi-kilogram production.

Retrosynthetic Analysis

The strategic disconnection of **4-Ethoxy-3-iodobenzaldehyde** reveals two primary vectors: the formation of the Carbon-Iodine bond or the formation of the Oxygen-Carbon (ethyl) bond.



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Figure 1: Retrosynthetic tree illustrating the two primary access routes.

Method A: Direct Iodination (Hypervalent Iodine)

Best For: Rapid library generation, gram-scale synthesis, high-throughput medicinal chemistry.

Mechanism: Electrophilic aromatic substitution mediated by in situ generation of an electrophilic iodine species using Phenyliodine(III) diacetate (PIDA).

Reaction Scheme



Protocol

Reagents:

- 4-Ethoxybenzaldehyde (1.0 equiv)

- Iodine (I₂) (1.0 equiv)[1]
- (Diacetoxyiodo)benzene (PIDA) (1.5 equiv)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

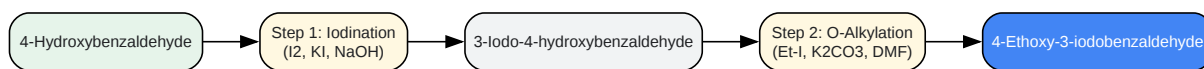
- Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1.0 g, 6.66 mmol) in anhydrous DCM (15 mL).
- Addition: Add Iodine (1.69 g, 6.66 mmol) followed by PIDA (3.22 g, 9.99 mmol) in a single portion.
- Reaction: Seal the vessel and stir at 60°C (reflux) for 3 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material should be fully consumed.
- Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color changes from violet/brown to pale yellow).
- Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic phases.[1][2][3]
- Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Petroleum Ether/Ethyl Acetate 15:1).

Expected Yield: 90–95% Physical State: White solid Melting Point: 78–81°C[1]

Method B: Stepwise Alkylation (Process Route)

Best For: Scale-up (>100g), cost-sensitive production, avoiding heavy metal waste or expensive oxidants.

Workflow Diagram



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Figure 2: Process flow for the stepwise synthesis.

Step 1: Synthesis of 3-Iodo-4-hydroxybenzaldehyde

Note: This intermediate is commercially available but can be synthesized cheaply.

- Dissolve 4-hydroxybenzaldehyde in aqueous NaOH.
- Add Iodine (I₂) / KI solution dropwise at 0–5°C.
- Acidify with HCl to precipitate the product. Recrystallize from ethanol/water.

Step 2: O-Alkylation (Detailed Protocol)

Reagents:

- 3-Iodo-4-hydroxybenzaldehyde (1.0 equiv)
- Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
- DMF (Dimethylformamide) or Acetone

Procedure:

- Solvation: Dissolve 3-iodo-4-hydroxybenzaldehyde (10.0 g, 40.3 mmol) in DMF (50 mL).
- Deprotonation: Add K₂CO₃ (11.1 g, 80.6 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
- Alkylation: Add Ethyl Iodide (7.54 g, 3.9 mL, 48.4 mmol) dropwise via syringe.

- Note: If using Ethyl Bromide, mild heating (40–50°C) may be required due to lower reactivity.
- Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC.[1]
- Workup: Pour the reaction mixture into ice-water (300 mL). The product typically precipitates as a solid.
- Isolation: Filter the solid. Wash the filter cake copiously with water to remove DMF and inorganic salts.
- Drying/Purification: Dry the solid in a vacuum oven at 40°C. If necessary, recrystallize from Ethanol/Hexane.

Expected Yield: 85–92%

Analytical Characterization

The following data confirms the structure of **4-Ethoxy-3-iodobenzaldehyde**.

Technique	Parameter	Observed Value / Assignment
¹ H NMR	Aldehyde	δ 9.81 (s, 1H, CHO)
(400 MHz, CDCl ₃)	Aromatic	δ 8.30 (d, J=2.0 Hz, 1H, H-2)
Aromatic	δ 7.83 (dd, J=8.5, 2.1 Hz, 1H, H-6)	
Aromatic	δ 6.88 (d, J=8.5 Hz, 1H, H-5)	
Ethoxy (CH ₂)	δ 4.20 (q, J=7.0 Hz, 2H, O-CH ₂ -CH ₃)	
Ethoxy (CH ₃)	δ 1.54 (t, J=7.0 Hz, 3H, O-CH ₂ -CH ₃)	
¹³ C NMR	Carbonyl	δ 189.5 (C=O)
(101 MHz, CDCl ₃)	Aromatic C-O	δ 162.3
Aromatic C-H	δ 141.2, 132.0, 111.3	
C-I	δ 87.0 (Carbon bearing Iodine)	
Aliphatic	δ 65.4 (-OCH ₂ -), 14.5 (-CH ₃)	
MS (ESI)	[M+H] ⁺	Calc: 276.97; Found: 276.97

Safety & Handling

- Iodine (I₂): Corrosive and causes severe burns. Sublimes easily; handle in a fume hood.
- Ethyl Iodide/Bromide: Alkylating agents.[4] Suspected carcinogens and respiratory irritants. Use distinct waste streams for halogenated organics.
- PIDA: Strong oxidizer.[5] Store away from reducing agents.
- Waste Disposal: Aqueous thiosulfate waste (from quenching) must be checked for pH before disposal. Iodine-contaminated silica gel should be treated as hazardous waste.

References

- Direct Iodination via PIDA: Kinsinger, T.; Kazmaier, U. "PIDA/I₂-Mediated Iodination of Electron-Rich Aromatics." *Org.[1] Lett.* 2018, 20(23), 7726–7730.[1] [[Link](#)]
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